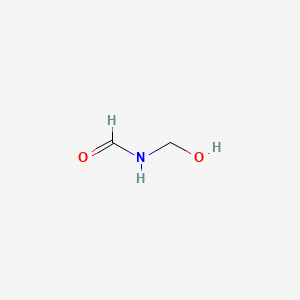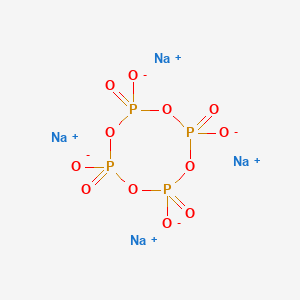
N-(羟甲基)甲酰胺
描述
N-(Hydroxymethyl)formamide is an organic compound with the molecular formula C₂H₅NO₂ It is a secondary amide with a hydroxymethyl group attached to the nitrogen atom
科学研究应用
N-(Hydroxymethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: N-(Hydroxymethyl)formamide is used in the production of resins, plastics, and other industrial materials.
作用机制
Target of Action
N-(Hydroxymethyl)formamide primarily targets nucleic acids in cells . It reacts with nucleobases to form N-hydroxymethylated adducts . The liver is also a significant target organ of N-(Hydroxymethyl)formamide toxicity .
Mode of Action
N-(Hydroxymethyl)formamide interacts with its targets through a series of biochemical reactions. It forms hydroxymethyl hemiaminals on endocyclic nitrogens, as observed with thymidine and uridine monophosphates . These are faster to form than equivalent hemiaminals on exocyclic nitrogens; however, the exocyclic adducts, as formed with adenine, guanine, and cytosine, are more stable in solution .
Biochemical Pathways
The compound affects the biochemical pathways involved in the metabolism of nucleic acids. It is produced in cells by enzyme-catalyzed demethylation reactions, including those occurring on N-methylated nucleic acids . The studies suggest that enzyme-catalyzed oxidation of N-methylated nucleic acids might be a significant source of N-hydroxymethyl adducts in cells .
Pharmacokinetics
N-(Hydroxymethyl)formamide is readily absorbed after exposure and is then rapidly and uniformly distributed in the organism . In the liver, the substance is metabolized by microsomal enzymes . The main urinary metabolite is N-hydroxymethyl-N-methylformamide .
Result of Action
The molecular and cellular effects of N-(Hydroxymethyl)formamide’s action are significant. The formation of N-hydroxymethyl adducts of nucleic acid bases, either by reactions with formaldehyde or via demethylase catalysis, have substantially different stabilities, with some being sufficiently stable to have functional roles in disease or the regulation of nucleic acid/nucleobase activity .
Action Environment
The action, efficacy, and stability of N-(Hydroxymethyl)formamide can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with its metabolism, leading to intolerance reactions . Furthermore, the compound’s action can be influenced by the concentration of the substance in the environment, with higher concentrations leading to increased absorption and distribution in the organism .
生化分析
Biochemical Properties
N-(Hydroxymethyl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nucleic acid bases, where N-(Hydroxymethyl)formamide forms adducts with nucleobases such as thymidine and uridine monophosphates . These interactions are crucial as they can influence the stability and function of nucleic acids. Additionally, N-(Hydroxymethyl)formamide can interact with enzymes involved in demethylation processes, such as nucleic acid demethylases . These interactions highlight the compound’s potential impact on genetic regulation and cellular function.
Cellular Effects
N-(Hydroxymethyl)formamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of N-(Hydroxymethyl)formamide adducts with nucleobases can lead to alterations in gene expression by affecting the stability and function of nucleic acids . This can have downstream effects on cellular metabolism and overall cell function. Additionally, N-(Hydroxymethyl)formamide’s interactions with demethylases can modulate epigenetic regulation, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of N-(Hydroxymethyl)formamide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. N-(Hydroxymethyl)formamide forms stable adducts with nucleic acid bases, which can impact the function and stability of nucleic acids . These adducts are formed through nucleophilic reactions with electrophiles such as formaldehyde. Furthermore, N-(Hydroxymethyl)formamide can inhibit or activate enzymes involved in demethylation processes, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Hydroxymethyl)formamide can change over time. The stability and degradation of N-(Hydroxymethyl)formamide are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of N-(Hydroxymethyl)formamide adducts with nucleic acid bases can vary, with some adducts being more stable than others . This stability can affect the persistence of N-(Hydroxymethyl)formamide’s effects on gene expression and cellular processes over time.
Dosage Effects in Animal Models
The effects of N-(Hydroxymethyl)formamide can vary with different dosages in animal models. At lower doses, N-(Hydroxymethyl)formamide may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of N-(Hydroxymethyl)formamide can result in cellular toxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of N-(Hydroxymethyl)formamide in research and potential therapeutic applications.
Metabolic Pathways
N-(Hydroxymethyl)formamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through pathways involving demethylation and nucleophilic reactions with electrophiles . These metabolic interactions can influence the levels of metabolites and the overall metabolic flux within cells. The role of N-(Hydroxymethyl)formamide in these pathways underscores its potential impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of N-(Hydroxymethyl)formamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of N-(Hydroxymethyl)formamide within different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
N-(Hydroxymethyl)formamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of N-(Hydroxymethyl)formamide with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)formamide can be synthesized through the reaction of formamide with formaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydroxymethyl group. The general reaction is as follows:
HCONH2+HCHO→HCONHCH2OH
Industrial Production Methods: While specific industrial production methods for N-(Hydroxymethyl)formamide are not extensively documented, the synthesis generally involves the use of formamide and formaldehyde in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions: N-(Hydroxymethyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form N-formylformamide.
Reduction: The compound can be reduced to form N-methylformamide.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-formylformamide
Reduction: N-methylformamide
Substitution: Various substituted formamides depending on the nucleophile used
相似化合物的比较
- N-methylformamide
- N,N-dimethylformamide
- Formamide
Comparison: N-(Hydroxymethyl)formamide is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity compared to its analogs. For example, N-methylformamide and N,N-dimethylformamide lack the hydroxymethyl group, resulting in different chemical and physical properties. The hydroxymethyl group in N-(Hydroxymethyl)formamide allows for additional chemical transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
N-(hydroxymethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOPPDTVHYCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065339 | |
| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13052-19-2 | |
| Record name | N-(Hydroxymethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13052-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Hydroxymethyl)formamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLOLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1OKZ795I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of N-(Hydroxymethyl)formamide in living organisms?
A1: Studies in mice have shown that N-(Hydroxymethyl)formamide is a metabolite of N-methylformamide. [] Following intraperitoneal injection of radiolabeled N-methylformamide, a stable precursor of formaldehyde was identified in the urine, believed to be N-(Hydroxymethyl)formamide. This metabolite decomposes to formaldehyde upon alkaline hydrolysis. [] Further research is needed to fully elucidate the metabolic pathway and significance of N-(Hydroxymethyl)formamide formation in different species.
Q2: How does the replacement of carbon with nitrogen affect intramolecular hydrogen bonding in molecules similar to malonaldehyde?
A2: Replacing carbon with nitrogen significantly impacts intramolecular hydrogen bonding (IMHB) strength in compounds structurally similar to malonaldehyde. [] For instance, formylformimidic acid exhibits a much stronger IMHB than malonaldehyde. This is because nitrogen increases both the intrinsic acidity of the hydrogen bond donor and the basicity of the hydrogen bond acceptor. [] Similar trends are observed in other related compounds where carbon is substituted with nitrogen.
Q3: Are there analytical methods available to measure N-(Hydroxymethyl)formamide in biological samples?
A4: While specific details about analytical methods for N-(Hydroxymethyl)formamide quantification were not provided in the provided research, it's worth noting that high-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of N-methylformamide and its metabolites, including N-methyl-N-(hydroxymethyl)formamide, in human urine. [] It is plausible that similar techniques could be adapted and validated for the detection and quantification of N-(Hydroxymethyl)formamide.
Q4: What are the implications of N-methylformamide's bioavailability following different routes of administration?
A5: Research indicates that N-methylformamide exhibits high bioavailability in mice after oral (101%) and intraperitoneal (110%) administration. [] This suggests that N-methylformamide is readily absorbed into the bloodstream regardless of the administration route, highlighting its potential for systemic exposure. Further research is needed to determine if N-(Hydroxymethyl)formamide exhibits similar bioavailability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)











![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)
